

Introduction: Defining the Molecular Blueprint of 4-Morpholinecarboxaldehyde

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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde

Cat. No.: B048038

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4-Morpholinecarboxaldehyde, also known as N-Formylmorpholine, is a versatile heterocyclic compound featuring a morpholine ring N-substituted with a formyl group.[1][2] Its molecular formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[3][4] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and unambiguous structural confirmation is paramount for its application in research and development. Spectroscopic analysis provides the fundamental data required for this confirmation, offering a detailed "blueprint" of the molecule's electronic and atomic arrangement.

This guide provides a comprehensive analysis of **4-Morpholinecarboxaldehyde** using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus here extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output, empowering researchers to interpret this data with confidence.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the chemical environment of hydrogen nuclei. The resulting spectrum provides information on the number of distinct proton types, their relative numbers, their electronic surroundings, and the connectivity between them.

Expert Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **4-Morpholinecarboxaldehyde**, typically recorded in deuterated chloroform (CDCl_3), reveals a set of distinct and highly informative signals.

- The Aldehydic Proton: The most characteristic signal in the spectrum is a singlet observed far downfield at approximately 8.06 ppm.^[5] This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group ($\text{C}=\text{O}$) and its associated magnetic anisotropy.^{[6][7]} Its integration value corresponds to a single proton, confirming the presence of the $-\text{CHO}$ group. The signal is a singlet as there are no protons on the adjacent nitrogen atom to cause spin-spin coupling.
- The Morpholine Protons: The eight protons of the morpholine ring are chemically non-equivalent due to their proximity to different heteroatoms (nitrogen and oxygen) and the formyl group. They appear as a complex series of multiplets in the region between 3.40 and 3.80 ppm.^[5]
 - Protons Adjacent to Nitrogen (H-2, H-6): The four protons on the carbons directly attached to the nitrogen atom are expected to be deshielded by both the electronegative nitrogen and the electron-withdrawing formyl group.
 - Protons Adjacent to Oxygen (H-3, H-5): The four protons on the carbons adjacent to the oxygen atom are also deshielded due to the electronegativity of oxygen.

The overlap of these signals often requires advanced techniques like 2D-NMR (e.g., COSY) for unambiguous assignment, but the distinct regions confirm the integrity of the morpholine ring structure.^[5]

Quantitative ^1H NMR Data Summary

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde (-CHO)	~8.06	Singlet	1H
Morpholine (-CH ₂ -N-)	~3.56 - 3.70	Multiplet	4H
Morpholine (-CH ₂ -O-)	~3.42 - 3.65	Multiplet	4H

Note: Data is referenced from spectra recorded in CDCl₃.^[5] Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.^{[8][9]}

Experimental Protocol: ¹H NMR Spectrum Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Morpholinecarboxaldehyde** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.
- Instrumentation: Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum at a frequency of 400 MHz or higher to ensure good signal dispersion.
- Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Causality Behind Experimental Choices:

- Solvent: CDCl₃ is a common choice as it is a good solvent for a wide range of organic molecules and has a simple, non-interfering signal in the ¹H NMR spectrum.^[8] The choice of

solvent is critical as intermolecular interactions between the solute and solvent can significantly influence chemical shifts.[9][10]

- Reference: TMS is the universally accepted internal standard for ^1H NMR because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with analyte signals.

Visualization: Structure and Proton Assignments

Caption: Molecular structure with corresponding ^1H NMR chemical shift regions.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ^1H NMR, detailing the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expert Interpretation of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **4-Morpholinecarboxaldehyde** displays three key signals, consistent with the molecule's structure.

- Carbonyl Carbon: A highly deshielded signal appears at approximately 161.0 ppm. This downfield shift is characteristic of an aldehyde carbonyl carbon, which is significantly influenced by the high electronegativity of the double-bonded oxygen atom.[11]
- Morpholine Carbons: Two distinct signals are observed for the morpholine ring carbons, reflecting their different environments.
 - The carbons adjacent to the oxygen atom (C-3, C-5) resonate at approximately 66.5 ppm.
 - The carbons adjacent to the nitrogen atom (C-2, C-6) appear further upfield at around 40.0 and 45.5 ppm. The presence of two signals for these carbons is due to hindered rotation around the N-CHO bond, making the two carbons inequivalent on the NMR timescale.

Quantitative ^{13}C NMR Data Summary

Signal Assignment	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~161.0
Morpholine (-CH ₂ -O-)	~66.5
Morpholine (-CH ₂ -N-)	~40.0, ~45.5

Note: Data is compiled from typical values for similar structures. Specific shifts can be found in databases like PubChem.[\[4\]](#)

Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ¹H NMR, using the same sample. The key difference is tuning the spectrometer to the ¹³C frequency. Proton-decoupled mode is standard, which collapses all C-H coupling to produce a spectrum of single lines for each unique carbon, simplifying interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an exceptionally powerful tool for identifying the functional groups present in a compound.

Expert Interpretation of the IR Spectrum

The IR spectrum of **4-Morpholinecarboxaldehyde**, a liquid, is dominated by absorptions characteristic of its aldehyde and morpholine functionalities.[\[1\]](#)[\[12\]](#)

- C=O Stretch: The most prominent and diagnostic peak is a very strong, sharp absorption at approximately 1670-1680 cm⁻¹. This corresponds to the carbonyl (C=O) stretching vibration of the aldehyde group.[\[13\]](#)[\[14\]](#) This frequency is slightly lower than a typical saturated aliphatic aldehyde (~1730 cm⁻¹) due to the electron-donating resonance effect of the adjacent nitrogen atom, which imparts some single-bond character to the C=O bond.

- Aldehydic C-H Stretch: A key feature for identifying an aldehyde is the presence of one or two moderate peaks resulting from the C-H stretch of the aldehyde proton. These typically appear in the range of 2700-2850 cm^{-1} .^{[11][13]} Often, one of these peaks appears as a distinct shoulder to the right of the main aliphatic C-H stretches.
- Aliphatic C-H Stretch: Strong absorptions are observed in the 2850-3000 cm^{-1} region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH_2 groups in the morpholine ring.
- C-O and C-N Stretches: The region between 1000-1300 cm^{-1} will contain strong absorptions corresponding to the C-O (ether) and C-N (tertiary amine) stretching vibrations of the morpholine ring.

Key IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
~2850-3000	Strong	Aliphatic C-H Stretch (Morpholine CH_2)
~2700-2850	Moderate	Aldehydic C-H Stretch
~1670-1680	Very Strong	Carbonyl C=O Stretch (Aldehyde)
~1000-1300	Strong	C-O and C-N Stretch (Morpholine Ring)

Note: Data compiled from NIST reference spectra and general spectroscopic principles.^{[15][16]}

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

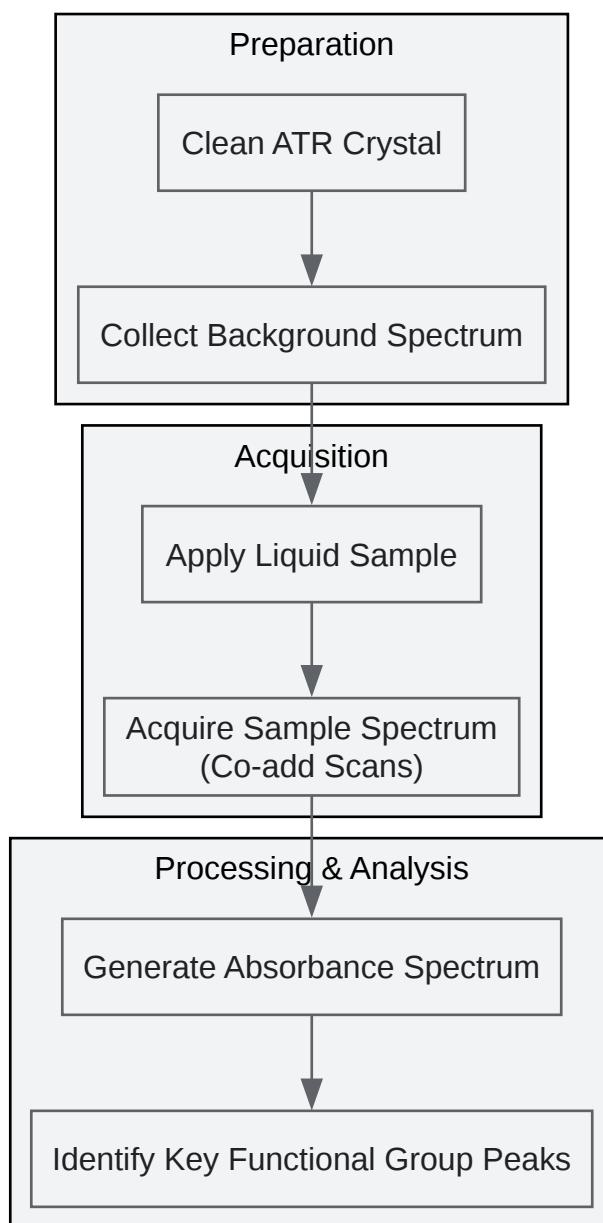
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.^[17] Collect a background spectrum of the empty, clean crystal.

This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

- Sample Application: Place a single drop of liquid **4-Morpholinecarboxaldehyde** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]
- Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: The ATR technique has become the primary method for liquid and solid samples because it requires minimal to no sample preparation, uses a very small amount of sample, and is easy to clean.[17][19] Transmission cells are an alternative but require careful handling of IR-transparent salt plates (e.g., KBr, NaCl).[20][21]

Visualization: IR Analysis Workflow



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Caption: A typical workflow for acquiring an FTIR spectrum using the ATR method.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard"

ionization technique that provides not only the molecular weight but also a characteristic fragmentation pattern that acts as a molecular fingerprint.[22][23]

Expert Interpretation of the Mass Spectrum

The EI mass spectrum of **4-Morpholinecarboxaldehyde** provides definitive confirmation of its molecular weight and key structural features through its fragmentation.

- Molecular Ion ($M^{+\bullet}$): The spectrum shows a clear molecular ion peak at $m/z = 115$, which corresponds to the molecular weight of the compound ($C_5H_9NO_2$).[5][24] The presence of this peak is crucial for confirming the molecular formula.
- Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the presence of the nitrogen and oxygen heteroatoms and the carbonyl group, which stabilize adjacent positive charges.[25]
 - Loss of H^{\bullet} (m/z 114): A small $M-1$ peak can be observed from the loss of the aldehydic hydrogen radical.[6]
 - Loss of the Formyl Group ($\bullet\text{CHO}$, m/z 29): Cleavage of the N-C bond can lead to the loss of a formyl radical, resulting in the stable morpholine cation at $m/z = 86$.
 - Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen. This leads to the formation of a stable iminium ion. For the morpholine ring, this can result in the loss of ethylene oxide (C_2H_4O) to give a fragment at $m/z = 71$ or other ring-opening fragmentations.
 - Other Significant Fragments: Other prominent peaks are observed at $m/z = 57$, 56 , and 42 , arising from further fragmentation and rearrangements of the morpholine ring structure.[5] The peak at $m/z = 29$ is also prominent, corresponding to the formyl cation $[\text{CHO}]^+$.

Significant Mass Spectrometry Fragments

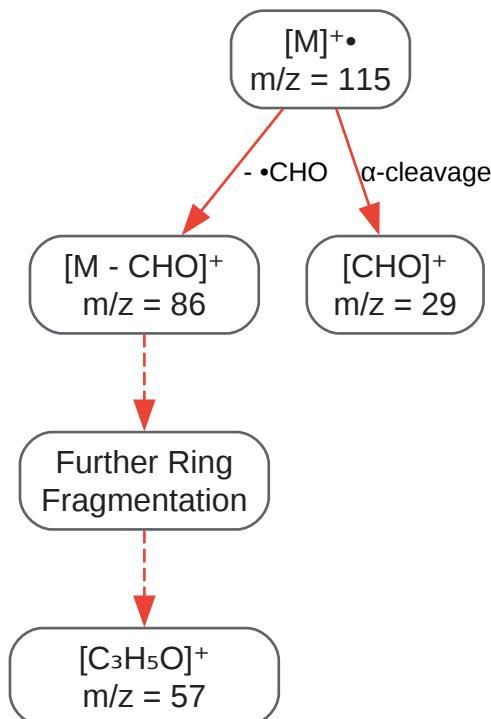
m/z Value	Proposed Fragment Identity	Fragmentation Pathway
115	$[C_5H_9NO_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
86	$[C_4H_8NO]^+$	Loss of $\bullet\text{CHO}$ from $M^{+\bullet}$
57	$[C_3H_5O]^+$ or $[C_4H_9]^+$	Ring fragmentation
56	$[C_3H_4O]^{+\bullet}$ or $[C_4H_8]^{\bullet\bullet}$	Ring fragmentation
29	$[\text{CHO}]^+$	Formyl cation

Note: Data compiled from the NIST Mass Spectrum database.[\[24\]](#)

Experimental Protocol: EI-MS Acquisition

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized in a high vacuum environment.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion ($M^{+\bullet}$).[\[23\]](#)
- Fragmentation: The high internal energy of the $M^{+\bullet}$ causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The ions (both $M^{+\bullet}$ and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Key Fragmentation Pathways

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Caption: Simplified major fragmentation pathways for **4-Morpholinecarboxaldehyde** in EI-MS.

Conclusion

The collective spectral data from ^1H NMR, ^{13}C NMR, IR, and MS provides an unambiguous and self-validating characterization of **4-Morpholinecarboxaldehyde**. ^1H NMR confirms the presence and electronic environment of the aldehyde and morpholine protons. ^{13}C NMR maps the carbon skeleton, identifying the unique carbonyl and ring carbons. IR spectroscopy provides definitive evidence for the key functional groups, particularly the N-formyl moiety. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic profile serves as a reliable standard for identity and purity confirmation in any research or development setting.

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